![molecular formula C15H21N B2482957 [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287282-67-9](/img/structure/B2482957.png)
[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine, also known as PTM or PTM-101, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. PTM is a bicyclic amine that has been shown to have promising effects in treating various diseases, including cancer, inflammation, and neurological disorders.
Mechanism of Action
The mechanism of action of [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer growth and inflammation. [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to inhibit the activity of the enzyme AKT, which is involved in cell proliferation and survival. [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to have a variety of biochemical and physiological effects. In cancer cells, [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to induce apoptosis, or programmed cell death, and inhibit cell proliferation. In animal models of inflammation, [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to reduce inflammation and improve tissue damage. In addition, [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is its versatility in treating a variety of diseases, making it a promising candidate for drug development. Another advantage is its low toxicity, which makes it a safer alternative to other chemotherapeutic agents. However, one limitation of [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is its limited solubility, which can make it difficult to administer in vivo. In addition, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine.
Future Directions
There are several future directions for [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine research. One area of interest is the development of [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine analogs with improved solubility and bioavailability. Another area of interest is the investigation of [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine in combination with other chemotherapeutic agents for synergistic effects. Furthermore, the potential use of [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine in combination with immunotherapy for cancer treatment is an exciting area of research. Overall, [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has shown promising results in preclinical studies and warrants further investigation for its potential therapeutic applications.
Synthesis Methods
The synthesis of [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine involves a multistep process that begins with the preparation of the bicyclic ketone, followed by the reduction of the ketone to form the bicyclic alcohol. The final step involves the conversion of the alcohol to the amine using reductive amination. The synthesis of [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been optimized to yield high purity and high yield.
Scientific Research Applications
[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been extensively studied for its potential therapeutic applications. In cancer research, [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has also been studied for its anti-inflammatory properties, with promising results in animal models of inflammatory bowel disease and arthritis. In addition, [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
[3-(2,4,6-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N/c1-10-4-11(2)13(12(3)5-10)15-6-14(7-15,8-15)9-16/h4-5H,6-9,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZHSGRPDZFLQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C23CC(C2)(C3)CN)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

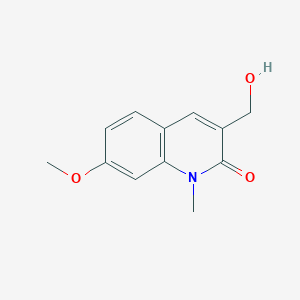
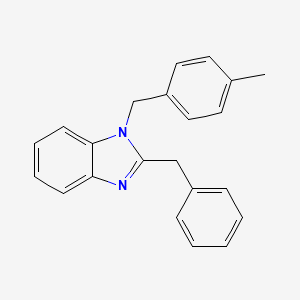
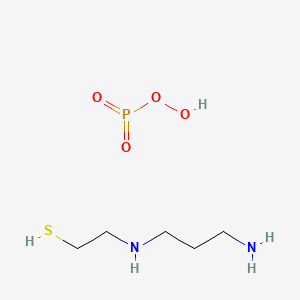
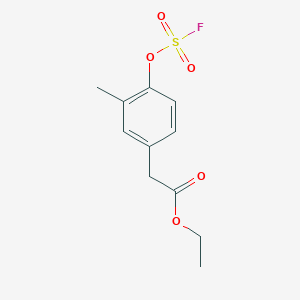
![1-[(3-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid](/img/structure/B2482879.png)
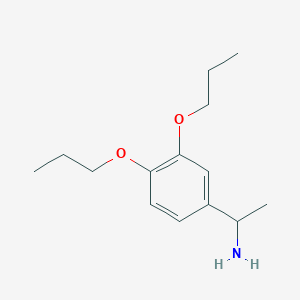
![3-(2,4-difluorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2482881.png)
![(3As,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine;hydrochloride](/img/structure/B2482882.png)
![N-(3-acetylphenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2482885.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(phenylthio)propanamide](/img/structure/B2482888.png)
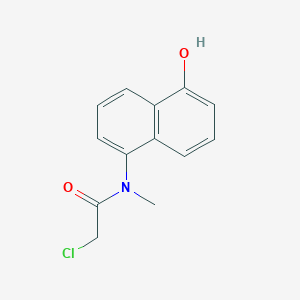

![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2482891.png)
![2,2'-oxybis(N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide)](/img/structure/B2482892.png)